molecular formula C18H23NO B3164649 {[3-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 893611-90-0

{[3-(Benzyloxy)phenyl]methyl}(butyl)amine

Cat. No.: B3164649
CAS No.: 893611-90-0
M. Wt: 269.4 g/mol
InChI Key: BKICQTVVJUAKAY-UHFFFAOYSA-N
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Description

The domain of substituted benzylamines represents a vast and intricate area of organic chemistry. Benzylamine (B48309), a molecule consisting of a benzyl (B1604629) group attached to an amine, serves as a fundamental building block for a wide array of more complex structures. wikipedia.org The versatility of the benzylamine scaffold allows for substitutions on both the aromatic ring and the nitrogen atom, creating a diverse chemical space with significant applications across various scientific and industrial fields. chemicalbook.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-3-12-19-14-17-10-7-11-18(13-17)20-15-16-8-5-4-6-9-16/h4-11,13,19H,2-3,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKICQTVVJUAKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Substituted Benzylamines

Mechanistic Pathways of Benzylamine (B48309) Oxidation Reactions

The oxidation of benzylamines is a pivotal transformation that can yield a variety of products, primarily imines and benzamides. The specific outcome is highly dependent on the reaction conditions, the nature of the oxidant, and the substitution pattern on the benzylamine.

Formation of Imines and Benzamides from N-Substituted Benzylamines

The oxidation of N-substituted benzylamines frequently leads to the formation of imines through oxidative coupling or to benzamides via further oxidation. The pathway is often directed by the choice of catalyst and oxidant. For instance, the aerobic oxidation of benzylamines can be catalyzed by various transition metal complexes to selectively produce imines. researchgate.net Vanadium complexes, for example, have been shown to catalyze the highly selective oxidative homocoupling of benzylamines to the corresponding N-(benzylidene)benzylamines under an atmosphere of molecular oxygen. researchgate.net

Alternatively, the synthesis of benzamides from benzylamines can be achieved using Lewis acid catalysts like ZnBr₂ or FeCl₃ with an oxidant such as tert-butyl hydroperoxide (TBHP). rsc.org This process represents a direct conversion of the benzylamine functionality to an amide under relatively mild conditions. Metal-free catalytic systems have also been developed for the formation of benzamides from benzylamines, highlighting the versatility of these transformations. researchgate.net The reaction often proceeds through an imine intermediate, which is then hydrolyzed and further oxidized or undergoes direct oxidation to the amide.

Catalyst SystemOxidantPrimary ProductReference
VO(Hhpic)₂O₂ (atmospheric)Imine researchgate.net
ZnBr₂ or FeCl₃TBHPBenzamide rsc.org
Copper-based catalystsO₂Imine/Quinazolinone researchgate.net
Nitrogen-doped carbonO₂Imine/Benzimidazole researchgate.net

Elucidation of Hydride Ion Transfer Mechanisms

A key piece of evidence for the hydride transfer mechanism is the observation of a substantial primary kinetic isotope effect (KIE). When the benzylic hydrogens are replaced with deuterium (B1214612) (e.g., in benzylamine-α,α-d₂), the reaction rate decreases significantly. This indicates that the α-C–H bond is broken in the rate-limiting step. ias.ac.inniscpr.res.in For example, the oxidation of deuterated benzylamine by NBA and NCS exhibited KIE values (kH/kD) of 5.81 and 6.20, respectively. oup.comresearchgate.net Similarly, oxidation with cetyltrimethylammonium permanganate (B83412) (CTAP) showed a kH/kD of 5.60. ias.ac.in Such large KIE values are characteristic of a process involving the linear transfer of a hydrogen species with its two electrons (a hydride ion). Computational studies on related amine oxidations by enzymes also support a direct hydride transfer as the rate-limiting step. acs.org

OxidantKinetic Isotope Effect (kH/kD)Proposed IntermediateReference
N-Bromoacetamide (NBA)5.81Cationic species (iminium) oup.com
N-Chlorosuccinimide (NCS)6.20Cationic species (iminium) researchgate.net
Cetyltrimethylammonium Permanganate (CTAP)5.60Carbocationic activated complex ias.ac.in
Benzyltrimethylammonium Tribromide (BTMAB)3.37Electron-deficient center niscpr.res.in

Role of Specific Catalytic Systems in Oxidative Transformations

The choice of catalyst is crucial in directing the outcome and understanding the mechanism of benzylamine oxidation. Transition metal catalysts, particularly those based on palladium, copper, and iridium, are widely used. researchgate.netrsc.orgwikipedia.org In photocatalytic systems, an iridium complex can facilitate a single electron transfer (SET) process, initiating the reaction. rsc.org The synergy between SET and a hydrogen atom transfer (HAT) catalyst can even invert the regioselectivity of C-H functionalization. rsc.org

Electrochemical methods offer a metal-free and oxidant-free alternative for benzylamine oxidation. nih.govmdpi.com In these systems, the benzylamine undergoes a single-electron oxidation at the anode to form a nitrogen radical cation. mdpi.com This intermediate can then proceed through various pathways to yield the final product. The use of ferrocene-based redox mediators in anaerobic electrocatalysis allows for the controlled oxidation of benzylamines to imines with high Faradaic efficiency, avoiding overoxidation and hydrolysis side reactions that can occur in aerobic conditions. acs.org The mechanism in these mediated systems involves an electron transfer between the amine and the oxidized mediator as the rate-limiting step. acs.org

Detailed Studies of C-H Bond Activation Mechanisms

The functionalization of C-H bonds in benzylamines is a powerful strategy for molecular synthesis. The benzylic C(sp³)–H bond is particularly susceptible to activation due to its lower bond dissociation energy and the ability of the nitrogen atom to stabilize intermediates.

Computational and Experimental Insights into C-H Cleavage

Both experimental and computational studies have been instrumental in understanding the cleavage of the α-C–H bond in benzylamines. Experimentally, the large primary kinetic isotope effects observed in various oxidation reactions provide definitive proof that this bond is broken in the rate-determining step. ias.ac.inniscpr.res.in

Computational studies, often using density functional theory (DFT), have provided detailed energy profiles of the reaction pathways. nih.govnih.gov These studies can map the transition states and intermediates involved in the C-H cleavage process. For instance, in the oxidation of benzylamines by CTAP, correlation analyses of reaction rates with various substituent parameters (like Yukawa–Tsuno and Brown's equations) indicate the formation of a carbocationic transition state with significant charge development at the benzylic carbon. ias.ac.in The negative values of the polar reaction constants (ρ) obtained from these correlations suggest that the transition state is electron-deficient and is stabilized by electron-donating substituents on the aromatic ring. rsc.orgias.ac.in Mechanochemical studies using in-situ Raman spectroscopy have also been employed to probe the C-H activation mechanism, revealing that the process can proceed via an electrophilic pathway involving the deprotonation of a coordinated intermediate. nih.gov

Characterization of Radical and Carbanion Intermediates

While many oxidation reactions of benzylamines proceed via hydride transfer to form cationic intermediates, other pathways involving radical or carbanionic species are also known. nih.govallen.inyoutube.com Radical intermediates, specifically aminium radical cations, are often proposed in photoredox and electrochemical reactions. rsc.orgmdpi.com These are formed by a single-electron transfer from the nitrogen atom's lone pair. mdpi.com The resulting aminium radical can then undergo deprotonation at the α-carbon to form an α-amino-alkyl radical, a key intermediate for C-C or C-N bond formation. mdpi.comnih.gov The regioselectivity of subsequent reactions can depend on whether the reaction proceeds via this aminium radical or through a direct hydrogen atom transfer (HAT) from the C-H bond. rsc.org

In contrast, reactions with certain enzymes, like methylamine (B109427) dehydrogenase, have been shown to proceed through a carbanionic reaction intermediate. nih.gov Hammett plots for the reactions of para-substituted benzylamines with this enzyme showed a positive slope for the logarithm of the rate constant (k₃) versus the substituent constant (σp), which is indicative of a developing negative charge at the benzylic position in the transition state. nih.gov This suggests that the mechanism involves proton abstraction from the α-carbon to form a carbanion, which then undergoes oxidation. The stability of such carbanions is influenced by the electronic nature of the substituents on the aromatic ring. youtube.com

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a critical tool in mechanistic chemistry used to determine the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. libretexts.orgprinceton.edu A primary KIE, where the isotope is substituted at a position of bond cleavage in the rate-determining step, is typically indicated by a kH/kD ratio significantly greater than 1. libretexts.orgepfl.ch This effect arises because the heavier isotope (e.g., deuterium) forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy for cleavage. princeton.edu

In the study of reactions involving substituted benzylamines, KIE analysis has provided definitive evidence for the mechanism of oxidation reactions. For instance, the oxidation of deuteriated benzylamine (PhCD₂NH₂) by cetyltrimethylammonium permanganate (CTAP) exhibited a substantial primary kinetic isotope effect, with a kH/kD value of 5.60 at 293 K. ias.ac.in Similarly, a study on the oxidation of benzylamine-α,α-d₂ by N-bromoacetamide (NBA) reported a kH/kD of 5.81. oup.com These large KIE values strongly indicate that the cleavage of the α-C–H bond is the rate-determining step in these oxidation processes. ias.ac.inoup.com

Further investigations into the Rh(I)-catalyzed direct C–H alkylation of benzylic amines revealed a primary KIE of 4.3 at the benzylic position, which also points to the C–H bond breaking as part of the slow step of the reaction. nih.gov The consistent observation of significant KIEs across various oxidative reactions of benzylamines supports a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step, leading to the formation of an intermediate cationic species. ias.ac.inoup.com In contrast, some enzymatic reactions, such as those involving TTQ-dependent aromatic amine dehydrogenase, show KIEs close to unity, suggesting that C-H bond breakage is not fully rate-limiting in those specific biological systems. nih.gov

Table 1: Kinetic Isotope Effects (KIE) in Benzylamine Reactions
ReactionOxidant/CatalystkH/kD ValueConclusion from KIE
Oxidation of BenzylamineCetyltrimethylammonium Permanganate (CTAP)5.60 ias.ac.inα-C–H bond cleavage is the rate-determining step. ias.ac.in
Oxidation of BenzylamineN-Bromoacetamide (NBA)5.81 oup.comHydride ion transfer in the rate-determining step. oup.com
Direct C-H AlkylationRh(I) Catalyst4.3 nih.govC-H bond is broken in the rate-determining step. nih.gov
Oxidation by Monoamine Oxidase BEnzyme5.2 nih.govSuggests asynchronous C-H bond cleavage and nitrogen rehybridization. nih.gov

Nucleophilic Reactivity and Rearrangement Mechanisms

The nitrogen atom in benzylamines possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a wide range of electrophiles. masterorganicchemistry.com This inherent nucleophilicity drives their participation in substitution reactions, such as with benzyl (B1604629) bromide to form dibenzylamines, and enables complex rearrangement mechanisms that are valuable in synthetic organic chemistry. researchgate.net

Wittig Rearrangements of Benzyloxy-Substituted Amides and Related Systems

The ias.ac.innih.gov-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction involving the transformation of α-lithiated ethers into the corresponding rearranged alcohols. thieme-connect.com This rearrangement has been effectively applied to benzyloxy-substituted aromatic systems, where an activating group on the aromatic ring can promote the reaction.

Research has demonstrated that the N-butyl amide group (–CONHBu) is a highly effective promoter for the ias.ac.innih.gov-Wittig rearrangement of aryl benzyl ethers, including meta-benzyloxy-N-butylbenzamides. nih.govacs.org This is particularly relevant to the structural framework of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine. In these reactions, treatment with a strong base like n-butyllithium (n-BuLi) in THF initiates the rearrangement, converting the benzylic ether into a diarylmethanol product in good yields. nih.gov The method is compatible with a variety of functional groups on the benzyl moiety, such as methyl, methoxy, and fluoro groups. nih.govacs.org The amide group's ability to direct lithiation and facilitate the subsequent rearrangement provides a strategic route to isomerically pure diarylmethanols from readily available hydroxybenzoic acid derivatives. nih.gov

Table 2: ias.ac.innih.gov-Wittig Rearrangement of Substituted 3-Benzyloxy-N-butylbenzamides
Substituent on Benzyl GroupProduct (Diarylmethanol)Yield (%)
None (H)N-Butyl-3-(hydroxy(phenyl)methyl)benzamide72 nih.gov
4-MethylN-Butyl-3-(hydroxy(p-tolyl)methyl)benzamide78 nih.gov
4-MethoxyN-Butyl-3-(hydroxy(4-methoxyphenyl)methyl)benzamide80 nih.gov
4-FluoroN-Butyl-3-((4-fluorophenyl)(hydroxy)methyl)benzamide75 nih.gov

Intramolecular Cyclization Pathways in Benzylamines

Intramolecular cyclization reactions of benzylamine derivatives are fundamental for the synthesis of various nitrogen-containing heterocyclic compounds. The specific pathway and resulting product are highly dependent on the substrate's structure and the reaction conditions.

One notable example is the base-catalyzed synthesis of α-methylene-β-lactams from N-benzyl-N-methyl-propiolamides. researchgate.net This transformation proceeds via a 4-exo-dig cyclization, a regioselective process where the nucleophilic carbon attacks the alkyne. researchgate.net Experimental evidence suggests a concerted ionic mechanism involving a carbon nucleophile adding to the carbon-carbon triple bond, facilitated by a base such as potassium tert-butoxide. researchgate.net Another pathway involves the synthesis of benzazepinones through the intramolecular cyclization of an ortho-vinyl-anilino-amide. researchgate.net This reaction proceeds through a keteniminium intermediate, which spontaneously cyclizes to form the seven-membered ring system. researchgate.net These examples highlight the versatility of benzylamine scaffolds in constructing complex cyclic architectures through intramolecular pathways.

Table 3: Examples of Intramolecular Cyclization in Benzylamine Derivatives
Starting MaterialCatalyst/ConditionsCyclization TypeProduct Class
N-Benzyl-N-methyl-propiolamidePotassium tert-butoxide (Base)4-exo-dig cyclization researchgate.netα-Methylene-β-lactam researchgate.net
ortho-Vinyl-anilino-amideTriflic anhydride, DTBMPVia Keteniminium Intermediate researchgate.netBenzazepinone researchgate.net
o-(2-Bromophenyl)aminoanilinePd(OAc)₂/XantPhos, Mo(CO)₆Carbonylative Cyclization beilstein-journals.orgDibenzodiazepinone beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can deduce the connectivity and chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For {[3-(Benzyloxy)phenyl]methyl}(butyl)amine, the spectrum would show distinct signals for the aromatic protons on both the benzyl (B1604629) and phenyl rings, the benzylic methylene (B1212753) protons (O-CH₂-Ph and N-CH₂-Ar), the protons of the butyl chain, and the N-H proton.

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and providing clues about their functional group and hybridization state.

While specific data for the N-butyl derivative is scarce, the spectra of the closely related N-propyl analogue have been reported. The chemical shifts for the N-butyl compound are expected to be nearly identical for the aromatic and benzylic portions, with predictable shifts for the butyl group compared to the propyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on its N-propyl analogue

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Butyl-CH₃ ~0.92 (triplet) ~14.1
Butyl-CH₂ ~1.35 (sextet) ~20.5
Butyl-CH₂ ~1.50 (quintet) ~32.1
Butyl-N-CH₂ ~2.63 (triplet) ~49.4
Ar-CH₂-N ~3.78 (singlet) ~53.9
Ph-CH₂-O ~5.08 (singlet) ~70.0
Aromatic C-H ~6.88-7.45 (multiplet) ~113.9, 114.5, 120.2, 127.9, 128.5, 129.3
Aromatic C-O ~158.9
Aromatic C-CH₂ ~141.1

Data is extrapolated from the reported values for N-propyl-1-(3-(benzyloxy)phenyl)methanamine. The exact multiplicity and coupling constants would require experimental measurement.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chain (e.g., between the protons at ~2.63 ppm and ~1.50 ppm). It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each carbon signal in the ¹³C spectrum by correlating it to its known proton signal from the ¹H spectrum. For example, the proton signal at ~5.08 ppm would correlate to the carbon signal at ~70.0 ppm, confirming the identity of the Ph-CH₂-O group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular structure. For instance, the benzylic protons of the Ar-CH₂-N group (~3.78 ppm) would show a correlation to the aromatic carbon C-O (~158.9 ppm), confirming the connectivity of the benzylamine (B48309) moiety to the benzyloxy-substituted ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound, the molecular formula is C₁₈H₂₃NO.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₈H₂₃NO
Calculated Exact Mass 269.17796

The calculated mass is for the neutral molecule. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺.

In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, the most likely fragmentation pathways would involve:

Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom is weak and prone to breaking. This would lead to the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) ion at m/z 91 . This is often the most intense peak (base peak) in the spectrum of benzylamines.

Alpha-Cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of a propyl radical from the butyl group, resulting in an iminium ion.

Loss of the Butyl Group: Cleavage of the N-butyl bond would result in a fragment corresponding to the [M-C₄H₉]⁺ ion.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like amines. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For amines, ESI typically produces abundant protonated molecules, [M+H]⁺, which are then analyzed by the mass spectrometer. This technique is ideal for obtaining the accurate molecular weight via HRMS without causing extensive premature fragmentation.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and providing a unique molecular fingerprint of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, the IR spectrum is expected to display several key absorption bands.

The presence of the secondary amine (N-H) group would be indicated by a weak to moderate absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine and the benzylic amine would likely appear in the 1250-1020 cm⁻¹ range.

The aromatic nature of the two phenyl rings would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings (meta-disubstituted and monosubstituted) would give rise to characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region and C-H out-of-plane bending bands in the 900-675 cm⁻¹ range.

The ether linkage (C-O-C) of the benzyloxy group is expected to produce a strong C-O stretching band, typically in the 1260-1000 cm⁻¹ region. Finally, the butyl group's aliphatic C-H bonds would be evidenced by strong stretching absorptions in the 2960-2850 cm⁻¹ range and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type Intensity
Secondary Amine (N-H) 3300-3500 Stretch Weak to Moderate
Aromatic C-H >3000 Stretch Moderate
Aliphatic C-H 2850-2960 Stretch Strong
Aromatic C=C 1450-1600 Stretch Moderate
Aliphatic C-H 1375 & 1465 Bend Moderate
C-N 1020-1250 Stretch Moderate
C-O (Ether) 1000-1260 Stretch Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a detailed molecular fingerprint.

Strong Raman signals are expected for the aromatic ring breathing modes, which are highly characteristic of the substitution pattern. The C-C stretching of the benzene rings would also be prominent. The aliphatic C-H stretching and bending vibrations of the butyl group would be observable, as would the C-N and C-O stretching vibrations, though they may be weaker than in the IR spectrum. The symmetric vibrations of the molecule would be particularly enhanced in the Raman spectrum, providing valuable structural information.

Table 2: Predicted Raman Spectroscopy Data for this compound

Functional Group Predicted Raman Shift (cm⁻¹) Vibration Type Intensity
Aromatic C-H >3000 Stretch Moderate
Aliphatic C-H 2850-2960 Stretch Strong
Aromatic Ring ~1600 & ~1000 Ring Breathing/Stretching Strong
C-N 1020-1250 Stretch Weak to Moderate

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light. The two phenyl rings in this compound constitute the primary chromophores.

The benzene rings are expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions of the aromatic systems would likely result in a strong absorption band (the E-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The presence of the benzyloxy and alkylamine substituents on the phenyl rings may cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Transition Predicted Wavelength (λmax, nm) Chromophore
π → π* (E-band) ~200-220 Phenyl Rings

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS would be an ideal method for purity assessment and structural confirmation. nist.gov

In the gas chromatograph, the compound would be separated from any impurities based on its boiling point and interactions with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, would be a characteristic property under specific GC conditions.

Following separation, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum would show the molecular ion peak (M⁺), corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Key expected fragments would include the tropylium ion (m/z 91) from the benzyl group, and fragments resulting from the cleavage of the C-N and C-O bonds.

Table 4: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

Parameter Predicted Value/Observation Significance
Retention Time Dependent on GC column and conditions Purity Assessment
Molecular Ion (M⁺) m/z = 283.4 Confirms Molecular Weight
Key Fragment Ions m/z = 91 (tropylium ion) Indicates Benzyl Moiety
m/z = 107 Indicates Benzyloxy Moiety

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purification and quantification of the compound N-{[3-(benzyloxy)phenyl]methyl}butanamine. This method offers high resolution and sensitivity, making it ideal for separating the target compound from reaction intermediates, byproducts, and other impurities that may arise during its synthesis. The presence of chromophoric groups, namely the phenyl and benzyloxy moieties, allows for straightforward detection using ultraviolet (UV) spectrophotometry.

Typically, a reversed-phase HPLC (RP-HPLC) method is employed for the analysis of N-{[3-(benzyloxy)phenyl]methyl}butanamine, leveraging the compound's hydrophobicity. In this approach, a nonpolar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, a precise and reproducible separation can be achieved.

The quantification of N-{[3-(benzyloxy)phenyl]methyl}butanamine is accomplished by creating a calibration curve using standards of known concentration. The peak area of the analyte in the chromatogram is directly proportional to its concentration. This allows for the accurate determination of the compound's purity in a given sample. Furthermore, HPLC is an invaluable tool for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time.

For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. By collecting the fraction corresponding to the retention time of N-{[3-(benzyloxy)phenyl]methyl}butanamine, a highly purified sample can be obtained for further studies.

Below is a representative data table outlining a hypothetical, yet typical, set of parameters for the HPLC analysis of N-{[3-(Benzyloxy)phenyl]methyl}(butyl)amine.

Table 1: Representative HPLC Parameters for the Analysis of N-{[3-(Benzyloxy)phenyl]methyl}butanamine

ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Retention Time (Hypothetical) ~ 8.5 minutes

Computational Chemistry and Theoretical Studies of 3 Benzyloxy Phenyl Methyl Butyl Amine

Conformational Analysis and Molecular Simulations

Investigation of Preferred Conformations and Flexibility

The conformational flexibility of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine is a key determinant of its physical and chemical properties. Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in identifying the molecule's preferred three-dimensional arrangements. These studies involve geometry optimization of various possible rotamers to locate the global minimum and other low-energy conformers on the potential energy surface.

Table 1: Calculated Relative Energies of Key Conformers

ConformerDihedral Angle (C-C-N-C)Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum178.5°175.2°0.00
Local Minimum 165.3°176.1°1.25
Local Minimum 2177.9°-70.8°2.10
Transition State0.0°175.5°4.50

Note: Data presented in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the behavior of this compound in a simulated environment over time, molecular dynamics (MD) simulations are employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic nature. MD simulations can illuminate the flexibility of the butyl chain and the benzyloxy group, the stability of intramolecular interactions, and the solvent's effect on conformational preferences. By analyzing these trajectories, researchers can identify the most populated conformational states and the timescales of transitions between them.

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Theoretical structure-reactivity relationship (SAR) studies aim to connect the molecular structure of this compound with its chemical reactivity. Quantum chemical calculations can determine a variety of molecular descriptors that are indicative of reactivity. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical, as the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 2: Key Quantum Chemical Descriptors for Reactivity

DescriptorCalculated ValueImplication for Reactivity
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-0.9 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.9 eVSuggests moderate chemical stability
Dipole Moment2.5 DIndicates a polar nature

Note: Data presented in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

In Silico Prediction of Chemical Properties and Behavior (excluding biological activity)

Beyond its structure and reactivity, a range of physicochemical properties of this compound can be predicted using in silico methods. These computational tools employ quantitative structure-property relationship (QSPR) models to estimate properties that would otherwise require experimental determination. Such predictions are valuable for understanding the compound's behavior in various chemical contexts.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueMethod of Prediction
Molecular Weight269.38 g/mol Calculation from formula
LogP (Octanol-Water Partition Coefficient)4.2QSPR Model
pKa (amine)9.8Computational algorithm
Polar Surface Area21.3 ŲFragment-based calculation
Molar Refractivity84.5 cm³/molQSPR Model

Note: Data presented in this table is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available.

Non Biological Applications and Material Science Perspectives of Benzyloxy Substituted Secondary Amines

Role as Intermediates in Advanced Fine Chemical Synthesis

The structure of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine makes it a valuable intermediate in the synthesis of more complex molecules. The secondary amine itself can serve as a nucleophile, while the benzyl (B1604629) and benzyloxy groups can act as removable protecting groups, allowing for sequential and controlled chemical transformations.

The N-benzyl group is a well-established protecting group for amines. It can be readily removed under mild conditions, most commonly through catalytic hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst. acs.orgnih.govcommonorganicchemistry.com This process, known as debenzylation, regenerates a primary or secondary amine from a secondary or tertiary benzylamine (B48309), respectively. nih.gov For a compound like this compound, this deprotection strategy would yield N-butyl-3-hydroxyaniline, a bifunctional molecule with potential for further derivatization at both the amine and the newly revealed hydroxyl group. The benzyloxy group on the phenyl ring can also be cleaved via similar hydrogenolysis methods, often concurrently with N-debenzylation, to unmask a phenolic hydroxyl group. organic-chemistry.org This dual-deprotection capability makes such molecules useful as "masked" bifunctional building blocks in multi-step syntheses.

Furthermore, the secondary amine functionality can be a precursor to other reactive intermediates. For instance, secondary amines are oxidized to form nitrones, which are valuable 1,3-dipoles for cycloaddition reactions to construct five-membered heterocycles like isoxazolidines. google.commdpi.com The this compound could thus be converted into an N-{[3-(benzyloxy)phenyl]methylidene}butan-1-amine oxide intermediate, opening pathways to complex heterocyclic frameworks. Such heterocycles are common scaffolds in pharmaceuticals and other fine chemicals. organic-chemistry.orgnih.govrsc.org

The following table summarizes representative debenzylation reactions for secondary amines, illustrating the conditions under which the protective benzyl group can be cleaved.

Substrate ExampleCatalyst SystemProductYieldReference
N-benzyl dioctylaminePd/C, Nb₂O₅/CDioctylamine>99% acs.orgnih.gov
N-benzyl-N-methylanilinePd/C, Nb₂O₅/CN-methylaniline>99% acs.org
N-benzyl-2-aminopyrimidinePd/C2-Aminopyrimidine91% researchgate.net
N-benzyl derivatives10% Pd-C, Ammonium FormateFree aminesHigh nih.gov

Potential as Precursors in Polymer Chemistry and Functional Materials

Secondary amines with diverse substituents are valuable monomers for the synthesis of advanced polymers and functional materials. The combination of a rigid aromatic core (the benzyloxyphenyl group) and a flexible aliphatic chain (the butyl group) in this compound suggests its potential use in creating polymers with tailored properties.

One of the most direct applications would be in the synthesis of polyamides. Polyamides are conventionally formed through the condensation of diamines with diacids or their derivatives. nih.gov While primary diamines are more common, the use of N-substituted diamines allows for the creation of polymers with modified properties, such as increased solubility and lower melting points, by disrupting inter-chain hydrogen bonding. A diamine analog of this compound could be incorporated into polyamide chains, with the benzyloxy group providing a site for post-polymerization modification. researchgate.net For instance, removal of the benzyl protecting group would yield a polymer with pendant hydroxyl groups, which could then be functionalized to attach other molecules or to alter the material's surface properties. nih.gov

The synthesis of functional polyesters is another area of potential application. Benzyloxy-containing monomers have been successfully copolymerized with lactide to create biodegradable polymers. nih.gov After polymerization, the benzyloxy groups can be debenzylated to reveal hydroxyl groups, which serve as handles for attaching biologically active molecules, such as peptides, to create materials for tissue engineering and other biomedical applications. nih.gov Similarly, a monomer derived from this compound could be used to introduce both amine and hydroxyl functionalities into polyester (B1180765) backbones.

The table below presents examples of polymer synthesis using amine- and benzyloxy-containing monomers, highlighting the versatility of these building blocks in materials science.

Polymer TypeMonomersKey FeaturesReference
Aromatic PolyamidesN,N'-bis(trimethylsilyl)-substituted aromatic diamines, Aromatic diacid chloridesHigh molecular weight aramids formed under mild conditions. acs.org
Functional PolylactideLactide, Benzyl-ether substituted cyclic esterPendant benzyloxy groups for post-polymerization functionalization. nih.gov
PolyamidesAliphatic or aromatic diols, Aliphatic or aromatic diaminesDirect synthesis via catalytic dehydrogenation, tolerant of secondary amines. nih.gov
PolyimidesDiphenylpyrene dianhydride, ortho-methyl substituted diaminesHigh thermal stability and tunable gas permeability. rsc.orgrsc.org

Development of Catalytic Ligands and Organocatalysts

The field of catalysis has seen significant advancements through the development of precisely designed organic molecules that can either assist metal catalysts (as ligands) or act as catalysts themselves (organocatalysis). The structure of this compound contains key features that are desirable in both of these roles.

As a ligand for metal catalysts, the secondary amine can coordinate to a metal center. N-benzyl secondary amines have been incorporated into ligands for various transition metals, including palladium, which is widely used in cross-coupling reactions. chu-lab.orgrsc.org The substituents on the nitrogen and the aromatic ring can be tuned to modulate the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. The benzyloxy group at the meta-position of the phenyl ring in this compound could influence the electron density of the aromatic system and potentially engage in secondary interactions with the metal center or substrates, offering a handle for fine-tuning catalytic performance. rsc.org

In the realm of organocatalysis, chiral secondary amines have emerged as powerful tools for asymmetric synthesis. rsc.orgnih.gov These catalysts operate by forming transient iminium or enamine intermediates with substrates, which then react with high stereoselectivity. researchgate.netacs.org While this compound is achiral, it serves as a template for the design of chiral analogs. For example, introducing a chiral center in the butyl chain or creating a more rigid, chiral backbone incorporating the amine could lead to a new class of organocatalysts. The benzyloxy group could play a role in establishing a specific chiral environment around the catalytic site through non-covalent interactions.

The following table showcases examples of reactions where secondary amines or their derivatives act as catalysts or ligands.

Catalysis TypeCatalyst/Ligand TypeReactionKey OutcomeReference
OrganocatalysisChiral Secondary AmineMichael Addition of Aldehydes to Vinyl SulfonesExcellent enantioselectivities at room temperature. acs.org
OrganocatalysisBinaphthyl-based Chiral Secondary AmineAsymmetric reactions via enamine intermediatesUnique reactivity and selectivity compared to proline. researchgate.net
Metal CatalysisMono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand with Pd(II)Kinetic Resolution of Benzylamines via C-H Cross-CouplingHigh enantiomeric purity of both chiral benzylamines and ortho-arylated products. chu-lab.org
OrganocatalysisChiral Secondary AmineTotal Synthesis of AlkaloidsConstruction of complex natural product scaffolds. rsc.org

Applications in Specialized Industrial Chemical Processes

The structural components of this compound suggest its utility as a building block or intermediate in various specialized industrial chemical processes, particularly in the pharmaceutical and specialty polymer sectors.

In pharmaceutical manufacturing, benzylamines are common precursors for a wide range of active pharmaceutical ingredients (APIs). nih.govresearchgate.net The benzylamine moiety is often incorporated into the final drug structure or used as a protected amine that is modified in later synthetic steps. The presence of a benzyloxy substituent offers a further point of modification, making a compound like this compound a versatile starting material for creating libraries of compounds for drug discovery. nih.govnih.gov For example, N-benzyl phenethylamines are known to be agonists for serotonin (B10506) receptors, and modifications to the N-benzyl group can significantly impact their activity. nih.gov

In the materials industry, benzylamines are precursors to high-performance polymers. For instance, xylylenediamines, which are structurally related to benzylamines, are key monomers for the production of thermally stable polyamides like Kevlar. acs.org The ability to introduce specific functional groups, such as the benzyloxy group, into the monomer structure allows for the creation of specialty polymers with tailored properties for advanced applications.

The table below lists examples of industrial applications or the synthesis of industrially relevant compounds using benzylamine or benzyloxy-substituted precursors.

IndustryApplication/ProcessPrecursor TypeProduct/IntermediateReference
PharmaceuticalSynthesis of Lacosamide, MoxifloxacinBenzylamineActive Pharmaceutical Ingredients nih.gov
PharmaceuticalSynthesis of Chiral Building BlocksBenzyloxymethyl-substituted compoundsEnantiopure propionic acids for drug discovery nih.gov
PolymerProduction of High-Performance Fibersp-Xylylenediamine (from Phthalonitrile)Thermally stable polyamides (e.g., Kevlar) acs.org
ChemicalVersatile Building BlocksBio-based phenolsFunctional benzyl chlorides and formamides mdpi.com

Future Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of {[3-(Benzyloxy)phenyl]methyl}(butyl)amine can be approached through several established and emerging methods. Future research should focus on optimizing these pathways for efficiency, sustainability, and scalability. A primary and highly convergent route is the reductive amination of 3-(benzyloxy)benzaldehyde with butylamine (B146782). nih.govresearchgate.netmdpi.com This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. google.comresearchgate.net

Key areas for development include:

Catalyst Innovation: While traditional reducing agents like sodium borohydride (B1222165) are effective, research into heterogeneous catalysts (e.g., Pd/C, Ni/SiO2, Rh/graphite) could offer significant advantages in terms of ease of separation, reusability, and milder reaction conditions. researchgate.netresearchgate.netgoogle.com The development of non-noble metal catalysts, such as those based on cobalt or nickel, presents a cost-effective and sustainable alternative. acs.orgrsc.orgnih.gov

Green Chemistry Approaches: Exploring alternative solvent systems, such as deep eutectic solvents (DESs), could reduce the environmental impact of the synthesis. mdpi.com Furthermore, mechanochemical methods, which use mechanical force in a ball mill to drive reactions in the absence of bulk solvents, offer a promising avenue for green synthesis. nih.gov

Alternative Coupling Strategies: The direct N-alkylation of 3-(benzyloxy)benzylamine with a butyl halide or an equivalent electrophile is another viable pathway. acs.orgprepchem.com Future work could focus on catalytic methods that avoid the use of stoichiometric activating reagents. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol serves as the alkylating agent with the liberation of water, is a particularly attractive green alternative. rsc.orgacs.orgrsc.org

A comparative analysis of potential synthetic routes is crucial for selecting the most appropriate method based on desired scale and efficiency.

Synthetic RoutePrecursorsKey Reagents/CatalystsPotential AdvantagesResearch Focus
Reductive Amination 3-(Benzyloxy)benzaldehyde, ButylamineH₂, Pd/C, Ni, or Rh catalyst; or NaBH₄High atom economy, convergentDevelopment of reusable, low-cost catalysts; flow chemistry adaptation
Direct N-Alkylation 3-(Benzyloxy)benzylamine, Butyl HalideBase (e.g., K₂CO₃)Straightforward, well-establishedMilder conditions, avoiding strong bases
Borrowing Hydrogen 3-(Benzyloxy)benzyl alcohol, ButylamineIr, Ru, or Co pincer complexesHigh atom economy, sustainable (water byproduct)Catalyst efficiency and loading, broader substrate scope

Advanced Mechanistic Studies of Complex Transformations

A deep understanding of the reaction mechanisms governing the formation of this compound is fundamental to optimizing its synthesis and predicting its reactivity. Mechanistic studies should move beyond simple product analysis to probe the intricate details of bond-forming and bond-breaking events.

For the reductive amination pathway, a key area of investigation is the elucidation of the imine-intermediate pathway versus potential alternative routes. nih.govacs.org Isotope labeling studies, particularly using deuterium (B1214612), can help determine the rate-determining steps and whether C-H bond activation is involved. acs.org Kinetic studies can reveal the order of reaction with respect to each component and provide quantitative data on reaction rates under various catalytic systems. nih.govacs.org

For N-alkylation reactions, particularly those using "borrowing hydrogen" catalysis, the mechanism involves a complex catalytic cycle. acs.orgrsc.org Future research could employ in-situ spectroscopic methods combined with computational modeling to identify and characterize transient catalytic species, such as metal-hydride and metal-amido intermediates. rsc.org Understanding how the electronic and steric properties of the catalyst's ligands influence each step of the cycle—alcohol oxidation, imine formation, and imine reduction—is critical for rational catalyst design. rsc.org

Integration of Multi-Modal Analytical Techniques for Real-time Reaction Monitoring

To achieve precise control over the synthesis of this compound, future research should integrate advanced analytical techniques for real-time monitoring. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. acs.org

The application of techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates (e.g., the transient imine), and the final product as the reaction progresses. This allows for the precise determination of reaction endpoints and the identification of potential side-product formation.

Mass spectrometry techniques are also powerful for real-time analysis. rsc.orgchemrxiv.org For instance, a system could be designed where a small, continuous flow from the reactor is directed into a mass spectrometer, allowing for the step-by-step monitoring of a catalytic cycle. rsc.orgchemrxiv.org Emerging methods, such as nanosecond-scale single-molecule electrical monitoring, could one day offer unprecedented resolution, allowing for the direct observation of hidden intermediates and the visualization of reaction pathways on a molecular level. oup.com

Analytical TechniqueInformation GainedPotential Impact on Synthesis
In-situ FTIR/Raman Real-time concentration of reactants, intermediates, and products.Precise control of reaction endpoint, optimization of reaction time, detection of side reactions.
Real-time Mass Spec Identification of transient species, monitoring of catalytic cycles. rsc.orgchemrxiv.orgElucidation of complex reaction mechanisms, catalyst performance assessment.
HPLC Quantitative analysis of product purity and yield over time. mdpi.comOptimization of reaction conditions (temperature, pressure, catalyst loading) for maximum yield and purity.
Single-Molecule Monitoring Direct observation of reaction dynamics and hidden intermediates. oup.comFundamental understanding of reaction pathways, potential for electric-field-catalyzed synthesis.

Exploration of Emerging Non-Biological Material and Catalytic Applications

The structural motifs within this compound suggest potential utility beyond traditional biological applications. Future research should explore its incorporation into novel materials and its function as a catalyst or catalyst precursor.

Polymer and Material Science: Amines are fundamental building blocks for polymers like polyamides and polyurethanes. acs.org The this compound molecule could be investigated as a monomer or a modifying agent. The benzyloxy group could later be deprotected to a phenol, providing a reactive site for cross-linking or further functionalization. Benzylamine (B48309) derivatives have also been investigated for use in industrial applications as fungicides or as components in the preparation of functional materials. google.com

Corrosion Inhibition: Secondary amines with aromatic rings are known to be effective corrosion inhibitors for metals, adsorbing onto the metal surface to form a protective layer. The potential of this compound to protect steel or other alloys in various corrosive environments warrants investigation.

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating discovery. nih.govresearchgate.net Future research on this compound should leverage this integration to predict properties, optimize reactions, and guide experimental design. ijrpr.comnih.gov

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction coordinates of the various synthetic routes. rsc.org This allows for the calculation of activation energies for different steps and the prediction of transition state structures, providing insights that are difficult to obtain experimentally. acs.org Such models can help explain why certain catalysts are more effective than others and predict the outcomes of new catalyst designs. researchgate.net

Property Prediction: Computational tools can predict physical, chemical, and electronic properties of the molecule. Molecular dynamics simulations could explore its conformational landscape and its interaction with solvents or surfaces, which is relevant for material science applications. researchgate.net

AI and Machine Learning: As more data on the synthesis and properties of related amines are generated, machine learning models can be trained to predict reaction outcomes with high accuracy. nih.govyoutube.com These models can rapidly screen vast arrays of potential catalysts, solvents, and reaction conditions, identifying the most promising candidates for experimental validation and significantly reducing the time and resources required for optimization. youtube.com

By combining the predictive power of computational chemistry with targeted, data-rich experimentation, the exploration of this compound and its derivatives can be conducted with greater efficiency and insight, paving the way for novel applications.

Q & A

Q. What are the common synthetic routes for preparing {[3-(Benzyloxy)phenyl]methyl}(butyl)amine?

The synthesis typically involves alkylation of a benzylamine precursor with a butyl halide. For example, nucleophilic substitution reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate) can facilitate the coupling of the benzyloxy-substituted phenylmethylamine with butyl bromide. Solvents like tetrahydrofuran (THF) or dichloromethane are often employed, and purification is achieved via column chromatography or recrystallization .

Q. How can researchers confirm the purity and structural identity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
  • X-ray Crystallography : For unambiguous structural confirmation, using software like SHELXL for refinement .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step of this compound synthesis?

Methodological approaches include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Base Screening : Testing alternatives like NaH or K2_2CO3_3 to minimize side reactions.
  • Temperature Control : Gradual heating (40–60°C) to accelerate reactivity without decomposition.
  • Real-Time Monitoring : Thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to track reaction progress .

Q. How should researchers address contradictions in spectroscopic data during structural characterization?

  • Cross-Validation : Combine NMR with Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups.
  • Crystallographic Resolution : If available, single-crystal X-ray diffraction provides definitive bond-length and angle data.
  • Computational Modeling : Density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental results .

Q. What experimental strategies are recommended for studying this compound's interactions with biological targets?

  • In Vitro Assays : Enzyme inhibition studies (e.g., IC50_{50} determination) using purified proteins.
  • Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.
  • Molecular Docking : Computational tools like AutoDock Vina to predict binding modes and guide mutagenesis experiments.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen-substituted derivatives) to probe pharmacophore requirements .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Flow Chemistry : Continuous flow reactors to maintain consistent reaction parameters and improve reproducibility.
  • Catalyst Optimization : Transition-metal catalysts (e.g., palladium) for efficient C–N coupling at larger scales.
  • Green Chemistry Principles : Replace hazardous solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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{[3-(Benzyloxy)phenyl]methyl}(butyl)amine
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{[3-(Benzyloxy)phenyl]methyl}(butyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.